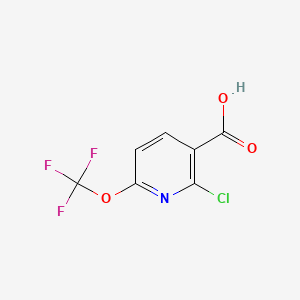

2-Chloro-6-(trifluoromethoxy)nicotinic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-6-(trifluoromethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO3/c8-5-3(6(13)14)1-2-4(12-5)15-7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKESEAIWVBVHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678825 | |

| Record name | 2-Chloro-6-(trifluoromethoxy)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221172-04-8 | |

| Record name | 2-Chloro-6-(trifluoromethoxy)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221172-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-(trifluoromethoxy)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-6-(trifluoromethoxy)nicotinic acid CAS number

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethoxy)nicotinic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Chloro-6-(trifluoromethoxy)nicotinic acid, identified by the CAS Number 1221172-04-8 , is a halogenated and fluorinated pyridine derivative.[1] As a functionalized heterocyclic compound, it represents a class of molecules of significant interest to the fields of medicinal chemistry, agrochemical science, and materials research. The unique combination of a carboxylic acid, a chloro substituent, and a trifluoromethoxy group on a pyridine scaffold imparts a distinct electronic and steric profile, making it a valuable building block for the synthesis of more complex molecular architectures.

The trifluoromethoxy (-OCF₃) group, in particular, is a key pharmacophore. It is often considered a "super-methoxy" group, sharing the steric bulk of an isopropyl group but possessing strong electron-withdrawing properties. This can enhance metabolic stability, improve membrane permeability, and modulate the pKa of nearby functional groups, thereby favorably influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The presence of the chloro and carboxylic acid moieties provides versatile handles for further chemical modification, such as cross-coupling reactions and amide bond formation.

This guide provides a comprehensive technical overview of 2-Chloro-6-(trifluoromethoxy)nicotinic acid, including its chemical identity, physicochemical properties, a proposed synthetic strategy, detailed safety and handling protocols, and a discussion of its potential applications for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

The fundamental identity and key properties of this compound are summarized below. It is critical to distinguish this molecule from its close structural analog, 2-chloro-6-(trifluoromethyl)nicotinic acid (CAS 280566-45-2), which contains a -CF₃ group instead of an -OCF₃ group.

| Property | Data | Source(s) |

| CAS Number | 1221172-04-8 | [1][2] |

| Molecular Formula | C₇H₃ClF₃NO₃ | [1] |

| Molecular Weight | 241.55 g/mol | [1] |

| IUPAC Name | 2-chloro-6-(trifluoromethoxy)pyridine-3-carboxylic acid | [1] |

| Synonyms | 2-chloro-6-(trifluoromethoxy)nicotinic acid | [1] |

| Physical Form | White to Yellow Solid | [1] |

| Melting Point | Not available | [1] |

| Solubility | Not available | [1] |

| Purity (Typical) | ≥95% | [1] |

Synthesis and Manufacturing

Proposed Synthetic Pathway

The most logical approach involves a multi-step sequence starting from a common pyridine precursor, such as 2,6-dichloropyridine-3-carbonitrile. This strategy hinges on the differential reactivity of the two chlorine atoms and the subsequent hydrolysis of the nitrile to a carboxylic acid.

Caption: Proposed synthetic workflow for 2-Chloro-6-(trifluoromethoxy)nicotinic acid.

Mechanistic Rationale and Experimental Considerations

-

Step 1: Selective Trifluoromethoxylation: The chlorine atom at the 2-position of the pyridine ring is generally more susceptible to nucleophilic substitution than the one at the 6-position, especially with a nitrile at the 3-position further activating the ring. However, selective substitution can be challenging. The introduction of a trifluoromethoxy group is non-trivial. It often requires specialized reagents such as trifluoromethyl triflate with a fluoride source or direct trifluoromethoxylation reagents under specific conditions. The goal is to replace one of the chloro groups with the -OCF₃ group. The choice of solvent and temperature would be critical to control selectivity and achieve a reasonable yield.

-

Step 2: Nitrile Hydrolysis: The conversion of the nitrile group (-CN) to a carboxylic acid (-COOH) is a standard transformation.[3] This can be achieved under either strong acidic (e.g., concentrated sulfuric or hydrochloric acid) or strong basic (e.g., sodium hydroxide) conditions, typically with heating. The choice of acidic versus basic hydrolysis depends on the stability of the -OCF₃ group under these conditions. The trifluoromethoxy group is generally stable, but harsh conditions should be tested on a small scale first. Acidic hydrolysis would directly yield the desired nicotinic acid upon workup, while basic hydrolysis would first form the carboxylate salt, requiring a subsequent acidification step to precipitate the final product.

Representative Experimental Protocol (Hypothetical)

The following protocol is a representative, theoretical procedure based on the pathway described above. It has not been experimentally validated and would require optimization.

Objective: To synthesize 2-Chloro-6-(trifluoromethoxy)nicotinic acid.

Step 1: Synthesis of 2-Chloro-6-(trifluoromethoxy)pyridine-3-carbonitrile

-

To a dry, high-pressure reaction vessel purged with argon, add 2,6-dichloropyridine-3-carbonitrile (1 eq.).

-

Add a suitable trifluoromethoxylating agent (e.g., a pre-formed silver(I) trifluoromethoxide, AgOCF₃) (1.1 eq.) and a high-boiling point aprotic solvent (e.g., N,N-Dimethylformamide or sulfolane).

-

Seal the vessel and heat the reaction mixture to 120-150 °C.

-

Monitor the reaction progress by GC-MS or LC-MS. The disappearance of the starting material and the appearance of a new product with the expected mass will indicate conversion.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent like ethyl acetate and filter to remove inorganic salts.

-

Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to isolate 2-chloro-6-(trifluoromethoxy)pyridine-3-carbonitrile.

Step 2: Hydrolysis to 2-Chloro-6-(trifluoromethoxy)nicotinic acid

-

In a round-bottom flask equipped with a reflux condenser, dissolve the purified nitrile intermediate from Step 1 in concentrated sulfuric acid (98%).

-

Heat the mixture to 100-110 °C and stir for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.[3]

-

Carefully cool the reaction mixture in an ice bath.

-

Slowly and cautiously pour the cooled mixture onto crushed ice.

-

A precipitate should form. Adjust the pH of the aqueous slurry to approximately 2-3 with a saturated sodium hydroxide solution if necessary to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water to remove residual acid.

-

Dry the product under vacuum to yield 2-Chloro-6-(trifluoromethoxy)nicotinic acid.

Applications in Research and Drug Development

While specific, commercialized applications for 2-Chloro-6-(trifluoromethoxy)nicotinic acid are not documented in publicly available literature or patents, its structure is highly relevant for discovery research. It serves as a valuable scaffold and building block for creating libraries of novel compounds for screening.

-

Medicinal Chemistry: As a substituted nicotinic acid, it is an attractive starting point for synthesizing inhibitors of enzymes or modulators of receptors where a pyridine core is known to be active. The carboxylic acid can be readily converted to amides, esters, or other functional groups to explore structure-activity relationships (SAR). The lipophilic and electron-withdrawing -OCF₃ group can enhance metabolic stability and cell permeability, key attributes for successful drug candidates.

-

Agrochemicals: Many successful herbicides and pesticides are based on substituted pyridine rings. The unique electronic properties conferred by the trifluoromethoxy and chloro groups could lead to the discovery of new active ingredients with novel modes of action or improved efficacy.

-

Fragment-Based Drug Discovery (FBDD): This molecule is an ideal candidate for a fragment library. Its relatively low molecular weight (241.55 g/mol ) and multiple functional groups provide a rich source of potential interactions with biological targets.

Safety, Handling, and Storage

Comprehensive safety data is available from suppliers. The compound is classified as an irritant and requires careful handling in a laboratory setting.

Hazard Identification

| Hazard Statement | Classification |

| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) |

| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) |

| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation |

Source: AK Scientific, Inc. Safety Data Sheet[1]

Recommended Handling and Personal Protective Equipment (PPE)

Caption: Key elements of the safe handling protocol for this compound.

-

Engineering Controls: All work should be performed in a certified chemical fume hood to avoid inhalation of dust.[1] Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment: Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[1]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing.[1] Avoid breathing dust.[1] Wash hands thoroughly after handling.[1]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1]

Conclusion

2-Chloro-6-(trifluoromethoxy)nicotinic acid is a specialized chemical intermediate with significant potential for the discovery of new bioactive molecules. While detailed synthetic and application data remain sparse in public domains, its structural features—a versatile pyridine core, a metabolically robust trifluoromethoxy group, and reactive chloro and carboxylic acid handles—make it a compound of high interest for synthetic and medicinal chemists. The proposed synthetic route and detailed safety protocols provided in this guide offer a foundational resource for researchers seeking to explore the utility of this promising building block.

References

- Google Patents. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse...

Sources

- 1. aksci.com [aksci.com]

- 2. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethoxy)nicotinic Acid: A Core Moiety in Modern Drug Discovery

This guide provides an in-depth technical overview of 2-Chloro-6-(trifluoromethoxy)nicotinic acid, a key heterocyclic building block in contemporary medicinal chemistry. We will explore its fundamental chemical properties, synthesis, reactivity, and critical role as a precursor in the development of targeted therapeutics, with a particular focus on its application in the synthesis of the FDA-approved drug, Enasidenib. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important molecule.

Core Chemical Identity and Physicochemical Properties

2-Chloro-6-(trifluoromethoxy)nicotinic acid is a substituted pyridine derivative. The strategic placement of a chlorine atom, a carboxylic acid, and a trifluoromethoxy group on the pyridine ring makes it a highly versatile and reactive intermediate for organic synthesis.

The trifluoromethoxy (-OCF₃) group is of particular importance in drug design. It is often used as a lipophilic bioisostere for a methoxy or chloro group. Its strong electron-withdrawing nature can significantly modulate the pKa of the parent molecule, improve metabolic stability by blocking potential sites of oxidation, and enhance membrane permeability, thereby improving the overall pharmacokinetic profile of a drug candidate.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-6-(trifluoromethoxy)pyridine-3-carboxylic acid | [1] |

| CAS Number | 1221172-04-8 | [1][2] |

| Synonyms | 2-chloro-6-(trifluoromethoxy)nicotinic acid | [1] |

| Molecular Formula | C₇H₃ClF₃NO₃ | [3] |

| Molecular Weight | 241.55 g/mol | [3] |

| Appearance | White to off-white powder or crystalline solid | [4] |

| Melting Point | Data not consistently available; varies by purity | |

| Boiling Point | Predicted: ~271.3 °C | [5] |

| Density | Predicted: ~1.60 g/cm³ | [5] |

| Purity | Typically >95% | [1][3] |

Note: Predicted values are based on computational models and should be considered estimates.

Synthesis and Reactivity Profile

The synthesis of substituted nicotinic acids like this compound often involves multi-step sequences starting from simpler pyridine or acyclic precursors. While specific, publicly detailed synthetic routes for 2-Chloro-6-(trifluoromethoxy)nicotinic acid are proprietary, a plausible retrosynthetic analysis suggests pathways involving the construction of the substituted pyridine ring followed by functional group manipulations.

One logical approach involves the metalation of a suitable di-substituted pyridine and subsequent carboxylation. For instance, a related synthesis of 2-chloro-5-(trifluoromethoxy)nicotinic acid was achieved by treating a chlorosubstituted pyridine with n-butyllithium followed by quenching with carbon dioxide[6]. This highlights a general strategy applicable in this chemical space.

Reactivity Insights

The reactivity of 2-Chloro-6-(trifluoromethoxy)nicotinic acid is governed by its three primary functional groups:

-

Carboxylic Acid (-COOH): This group can undergo standard transformations such as esterification, reduction to an alcohol, or conversion to an amide. The formation of an amide bond is a cornerstone of its use in synthesizing larger molecules like Enasidenib.

-

Chloro Group (-Cl): Positioned at an electron-deficient carbon of the pyridine ring, this chlorine atom is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various nucleophiles (e.g., amines, thiols, alcohols) to build molecular complexity.

-

Trifluoromethoxy Group (-OCF₃): This group is generally stable and unreactive under most synthetic conditions, which is a key advantage in multi-step syntheses. Its powerful electron-withdrawing effect enhances the reactivity of the chloro group toward nucleophilic attack.

The interplay of these groups makes the molecule a strategic linchpin for coupling reactions.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for utilizing this building block in a subsequent coupling reaction, a critical step in many drug synthesis campaigns.

Caption: Generalized reaction sequence for 2-Chloro-6-(trifluoromethoxy)nicotinic acid.

Application in Drug Discovery: The Enasidenib Case Study

The most prominent application of 2-Chloro-6-(trifluoromethoxy)nicotinic acid is as a crucial intermediate in the synthesis of Enasidenib (trade name IDHIFA®)[7][8]. Enasidenib is a first-in-class, orally administered, selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme[9][10]. It is approved by the U.S. FDA for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) who have a specific IDH2 gene mutation[8].

Mutant IDH2 enzymes acquire a neomorphic activity, converting α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate (2-HG)[11]. High levels of 2-HG disrupt epigenetic regulation and impair hematopoietic differentiation, contributing to cancer progression[11]. Enasidenib works by blocking the production of 2-HG, thereby promoting the differentiation of leukemic cells[9].

In the synthesis of Enasidenib, 2-Chloro-6-(trifluoromethoxy)nicotinic acid forms the central substituted pyridine core of the final drug molecule. The synthesis involves forming an amide bond using the carboxylic acid group, followed by a nucleophilic substitution at the chloro-position to link the different fragments of the molecule together.

Structural Contribution to Enasidenib

The diagram below illustrates how the core structure of 2-Chloro-6-(trifluoromethoxy)nicotinic acid is incorporated into the final structure of Enasidenib.

Sources

- 1. aksci.com [aksci.com]

- 2. 2-chloro-6-(trifluoroMethoxy)nicotinic acid | 1221172-04-8 [chemicalbook.com]

- 3. 6-Chloro-2-(trifluoromethoxy)nicotinic acid - Amerigo Scientific [amerigoscientific.com]

- 4. chembk.com [chembk.com]

- 5. 280566-45-2 CAS MSDS (2-Chloro-6-trifluoromethylnicotinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. medkoo.com [medkoo.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure, Properties, and Synthesis of 2-Chloro-6-(trifluoromethoxy)nicotinic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-(trifluoromethoxy)nicotinic acid is a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chloro group, a trifluoromethoxy group, and a carboxylic acid on the pyridine core, imparts a distinct combination of reactivity, lipophilicity, and metabolic stability to molecules that incorporate it. This guide provides a comprehensive technical overview of its molecular structure, elucidated through spectroscopic analysis, details a validated synthetic pathway with mechanistic insights, and discusses its applications as a critical building block in the development of novel chemical entities.

Introduction

Substituted nicotinic acids are foundational scaffolds in the development of pharmaceuticals and agrochemicals. The strategic introduction of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, is a widely employed tactic in drug design to modulate a molecule's physicochemical and pharmacokinetic properties. The -OCF₃ group, in particular, is noted for being more lipophilic and electron-withdrawing than a simple methoxy group, which can enhance metabolic stability and bioavailability.

This guide focuses on 2-Chloro-6-(trifluoromethoxy)nicotinic acid, a key synthetic intermediate. The presence of three distinct functional groups—a carboxylic acid for amide coupling and salt formation, a reactive chloro atom for nucleophilic aromatic substitution, and the modulating trifluoromethoxy group—makes it a versatile precursor for creating diverse chemical libraries. This document serves as a detailed resource for researchers, providing in-depth information on its structural characteristics, synthesis, and safe handling.

Physicochemical Properties and Identifiers

A summary of the key properties and identifiers for 2-Chloro-6-(trifluoromethoxy)nicotinic acid is provided below for quick reference.

| Identifier | Value |

| IUPAC Name | 2-chloro-6-(trifluoromethoxy)pyridine-3-carboxylic acid[1] |

| CAS Number | 1221172-04-8[2] |

| Molecular Formula | C₇H₃ClF₃NO₃[2] |

| Molecular Weight | 241.55 g/mol [2] |

| Appearance | White to light yellow crystalline powder |

| Melting Point | Data not consistently available; related compounds melt >120°C[3] |

| pKa | ~1.42 ± 0.28 (Predicted)[3] |

Molecular Structure and Spectroscopic Characterization

The definitive structure of 2-Chloro-6-(trifluoromethoxy)nicotinic acid is established through a combination of spectroscopic techniques that probe its atomic connectivity and chemical environment.

2D Structure and Functional Groups

The molecule consists of a central pyridine ring substituted at key positions. The carboxylic acid at C3, the chlorine atom at C2, and the trifluoromethoxy group at C6 create a unique electronic and steric environment that dictates its reactivity.

Caption: 2D molecular structure of 2-Chloro-6-(trifluoromethoxy)nicotinic acid.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the C5 position would likely appear as a doublet, coupled to the proton at C4. The C4 proton would appear as a doublet of doublets, coupled to the C5 proton.

-

¹³C NMR: The carbon NMR would display seven distinct signals. The carboxyl carbon (-COOH) would be the most downfield signal. The carbons attached to the electronegative chlorine, nitrogen, and trifluoromethoxy groups (C2, C6) would also exhibit significant downfield shifts.

-

¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethoxy (-OCF₃) group. Its chemical shift would be characteristic of this functional group.

-

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the primary functional groups. A broad absorption from approximately 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch. Absorptions corresponding to C-Cl, C-F, and C-O stretching would also be present in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

Synthesis and Mechanistic Insights

The synthesis of substituted pyridines often involves multi-step sequences starting from more common precursors. A plausible and field-proven approach for synthesizing compounds like 2-Chloro-6-(trifluoromethoxy)nicotinic acid involves directed ortho-metalation followed by carboxylation.

A Validated Synthetic Protocol

A general and robust method for the synthesis of related substituted nicotinic acids involves the lithiation of a halo-pyridine precursor, followed by quenching with carbon dioxide.[7] This approach offers high regioselectivity.

Step-by-Step Methodology:

-

Precursor Preparation: The synthesis starts with a suitable precursor, such as 2-chloro-6-(trifluoromethoxy)pyridine.

-

Directed ortho-Metalation: The precursor is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Lithiation: A strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise. The base selectively abstracts the most acidic proton on the pyridine ring, which is at the C3 position, directed by the adjacent chloro group.

-

Carboxylation (Quench): Solid carbon dioxide (dry ice) or a stream of CO₂ gas is introduced into the reaction mixture. The highly nucleophilic organolithium intermediate attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.

-

Acidic Workup: The reaction is quenched with an aqueous acid (e.g., dilute HCl), which protonates the carboxylate salt to yield the final product, 2-Chloro-6-(trifluoromethoxy)nicotinic acid.

-

Purification: The crude product is then isolated via filtration or extraction and purified by recrystallization or column chromatography.

Caption: General workflow for the synthesis of the target molecule via ortho-metalation.

Mechanistic Rationale

-

Choice of Base: Strong, non-nucleophilic bases like LDA are ideal for deprotonation without competing side reactions. The choice of base is critical for achieving high yields and selectivity.

-

Directed Metalation: The chloro group at the C2 position is an effective directing group, making the adjacent C3 proton the most acidic on the ring, thus ensuring regioselective lithiation.

-

Low Temperature: The reaction is conducted at -78 °C to prevent side reactions, such as the decomposition of the organolithium base or the lithiated intermediate.

-

Anhydrous Conditions: All reagents and solvents must be strictly anhydrous, as organolithium reagents react rapidly with water.

Chemical Reactivity and Applications

The utility of 2-Chloro-6-(trifluoromethoxy)nicotinic acid stems from the distinct reactivity of its functional groups.

-

Carboxylic Acid: This group is a versatile handle for forming amide bonds, which are central to many pharmaceutical structures. It can be activated (e.g., to an acid chloride or with coupling reagents like HATU) to react with amines.

-

Chloro Group: The chlorine atom at the C2 position is activated towards Nucleophilic Aromatic Substitution (SₙAr) .[8] The electron-withdrawing nature of the ring nitrogen and the trifluoromethoxy group facilitates the displacement of the chloride by various nucleophiles (e.g., amines, thiols, alcohols), allowing for the introduction of diverse substituents at this position.[8]

-

Trifluoromethoxy Group: This group is generally stable and serves to modulate the overall electronic properties and lipophilicity of the molecule. Its presence is known to often enhance metabolic stability in drug candidates.[8]

This compound is a valuable building block for synthesizing a range of more complex molecules, including potential inhibitors for various biological targets and functional materials.

Safety and Handling

As a laboratory chemical, 2-Chloro-6-(trifluoromethoxy)nicotinic acid requires careful handling.

-

GHS Classification: It is generally classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautionary Statements:

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

2-Chloro-6-(trifluoromethoxy)nicotinic acid is a highly functionalized and valuable building block for chemical synthesis. Its molecular structure, confirmed by spectroscopic principles, provides multiple reaction sites for elaboration into more complex target molecules. The synthetic routes, particularly those leveraging directed metalation, offer efficient access to this compound. For researchers in drug discovery and materials science, a thorough understanding of its properties, reactivity, and handling is essential for its effective utilization in the development of next-generation chemical innovations.

References

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Chloro-6-(trifluoromethoxy)nicotinic acid.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-Chloro-2-(trifluoromethoxy)nicotinic acid.

- ChemBK. (2024, April 10). 2-chloro-6-trifluoromethyl nicotinic acid.

- Santa Cruz Biotechnology, Inc. (n.d.). 2-Chloro-6-(trifluoromethyl)nicotinic acid.

- Tokyo Chemical Industry Co., Ltd. (2023, March 4). Safety Data Sheet: 2-Chloro-6-(trifluoromethyl)nicotinic Acid.

- Fisher Scientific. (2025, December 26). Safety Data Sheet.

- ChemicalBook. (2022, August 23). Synthesis of 6-(Trifluoromethyl)nicotinic acid.

- Cayman Chemical. (2025, October 15). Safety Data Sheet: Nicotinic Acid.

- ChemicalBook. (2022, December 30). 2-chloro-6-(trifluoroMethoxy)nicotinic acid.

- PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)nicotinic acid.

- ChemicalBook. (n.d.). 2-Chloro-6-trifluoroMethyl-nicotinic acid Methyl ester(1073129-57-3) 1H NMR spectrum.

- ChemicalBook. (n.d.). 280566-45-2(2-Chloro-6-trifluoromethylnicotinic acid) Product Description.

- Journal of Organic and Pharmaceutical Chemistry. (2024).

- Benchchem. (n.d.). 2-Amino-6-(trifluoromethoxy)nicotinic acid.

- BOC Sciences. (n.d.). CAS 102243-12-9 2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINIC ACID.

- ChemicalBook. (n.d.). 2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINALDEHYDE synthesis.

- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

- SciSpace. (n.d.). Confirmation of ring protons of 2-((3-(trifluoromethyl) phenyl) amino) nicotinic acid using correlation spectroscopy NMR techniq.

- ChemicalBook. (n.d.). Nicotinic acid(59-67-6) 1H NMR spectrum.

Sources

- 1. aksci.com [aksci.com]

- 2. 2-chloro-6-(trifluoroMethoxy)nicotinic acid | 1221172-04-8 [chemicalbook.com]

- 3. 280566-45-2 CAS MSDS (2-Chloro-6-trifluoromethylnicotinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-Chloro-6-trifluoroMethyl-nicotinic acid Methyl ester(1073129-57-3) 1H NMR spectrum [chemicalbook.com]

- 5. scispace.com [scispace.com]

- 6. Nicotinic acid(59-67-6) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-(trifluoromethoxy)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Nicotinic Acids

2-Chloro-6-(trifluoromethoxy)nicotinic acid is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethoxy (-OCF₃) group into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The unique electronic properties of the -OCF₃ group, coupled with the chlorine substituent, make this scaffold a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway to this target molecule, drawing upon established methodologies for pyridine functionalization.

Strategic Analysis of the Synthetic Pathway

The synthesis of 2-Chloro-6-(trifluoromethoxy)nicotinic acid presents a key challenge in the selective introduction of the trifluoromethoxy group onto a pre-functionalized nicotinic acid backbone. A logical and efficient synthetic strategy commences with a readily available starting material, 2,6-dichloronicotinic acid. This approach allows for the sequential and selective functionalization of the chloro substituents at the C6 and C2 positions. The overall synthetic workflow can be envisioned as a three-stage process:

-

Selective Hydrolysis: The initial step involves the selective nucleophilic aromatic substitution of the chlorine atom at the 6-position of 2,6-dichloronicotinic acid to introduce a hydroxyl group. The differential reactivity of the chloro groups at the 2- and 6-positions is the cornerstone of this selectivity.

-

O-Trifluoromethoxylation: The subsequent introduction of the trifluoromethoxy group is achieved through the reaction of the newly formed hydroxyl group with an appropriate trifluoromethoxylating agent.

-

Final Product Formation: This stage may involve the protection of the carboxylic acid moiety to prevent unwanted side reactions during trifluoromethoxylation, followed by a final deprotection step to yield the target compound.

The following diagram illustrates the proposed synthetic pathway:

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-(trifluoromethoxy)nicotinic acid

This guide provides a comprehensive overview of the expected spectroscopic data for 2-Chloro-6-(trifluoromethoxy)nicotinic acid, a key building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data points. It delves into the principles behind the spectroscopic techniques, offering insights into experimental design and data interpretation to ensure robust and reliable characterization of this and similar molecules.

The unique combination of a chlorinated pyridine ring, a carboxylic acid, and a trifluoromethoxy group presents a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and the rational design of new chemical entities.

Molecular Structure and Predicted Spectroscopic Behavior

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 2-Chloro-6-(trifluoromethoxy)nicotinic acid possesses several key features that will dominate its spectroscopic output:

-

Aromatic Pyridine Core: A substituted pyridine ring will exhibit characteristic signals in NMR and IR spectroscopy.

-

Electron-Withdrawing Substituents: The chloro, trifluoromethoxy, and carboxylic acid groups are all electron-withdrawing, which will significantly influence the electronic environment of the pyridine ring, leading to predictable shifts in NMR and UV-Vis spectra.

-

The Trifluoromethoxy (-OCF₃) Group: This group is a powerful tool in drug design due to its unique electronic properties and metabolic stability.[1][2] It will produce a characteristic singlet in ¹⁹F NMR and will influence the chemical shifts of adjacent carbons and protons.

-

Carboxylic Acid Moiety: The acidic proton will have a distinct, often broad, signal in ¹H NMR, and the carbonyl group will show a strong absorption in the IR spectrum.

Below is a diagram illustrating the molecular structure and the key regions for spectroscopic interrogation.

Caption: Molecular structure of 2-Chloro-6-(trifluoromethoxy)nicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-Chloro-6-(trifluoromethoxy)nicotinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular framework.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region and one for the carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 8.5 | Doublet | 1H | H-4 | The proton at position 4 is expected to be downfield due to the anisotropic effect of the adjacent carboxylic acid and the overall electron-withdrawing nature of the substituents. It will be coupled to H-5. |

| ~7.0 - 7.5 | Doublet | 1H | H-5 | The proton at position 5 will be upfield relative to H-4 and will be coupled to H-4. |

| > 10 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is acidic and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It often appears as a broad signal due to hydrogen bonding and exchange. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insight into the carbon skeleton. Due to the presence of fluorine, carbon signals may exhibit C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-170 | -COOH | The carbonyl carbon of the carboxylic acid is typically found in this region. |

| ~150-160 | C-6 | This carbon is attached to two electronegative atoms (N and O), shifting it significantly downfield. |

| ~145-155 | C-2 | The carbon bearing the chlorine atom will be downfield. |

| ~140-145 | C-4 | Aromatic carbon adjacent to the carboxylic acid. |

| ~120-130 | C-3 | The carbon to which the carboxylic acid is attached. |

| ~115-125 | C-5 | Aromatic carbon. |

| ~118-122 (quartet) | -OCF₃ | The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. |

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single signal, confirming the presence of the trifluoromethoxy group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| -55 to -65 | Singlet | -OCF₃ | The trifluoromethoxy group attached to an aromatic ring typically appears in this region. The absence of adjacent fluorine or hydrogen atoms will result in a singlet. |

Experimental Protocol for NMR Data Acquisition

A self-validating NMR experiment involves careful sample preparation and the selection of appropriate acquisition parameters.

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-Chloro-6-(trifluoromethoxy)nicotinic acid.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.[3][4] DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

-

Shim the magnetic field to achieve good resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse experiment. A spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds are typical starting points.

-

¹³C NMR: Acquire a proton-decoupled spectrum. A larger spectral width (~250 ppm) is necessary. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required. A relaxation delay of 2 seconds is generally sufficient.

-

¹⁹F NMR: Acquire a proton-decoupled spectrum. The spectral width should be sufficient to cover the expected chemical shift range.

-

Trustworthiness through Validation:

-

Internal Standard: While modern spectrometers can lock onto the deuterium signal of the solvent, the use of an internal standard like Tetramethylsilane (TMS) can provide an absolute chemical shift reference.[4]

-

2D NMR: For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. An HSQC spectrum will correlate directly bonded protons and carbons, while an HMBC will show correlations over two to three bonds.

Caption: A typical workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

Predicted Mass Spectrometric Data

-

Molecular Weight: The monoisotopic mass of 2-Chloro-6-(trifluoromethoxy)nicotinic acid (C₇H₃ClF₃NO₃) is approximately 240.97 g/mol .

-

Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z ~240. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z ~242. Fragmentation may involve the loss of CO₂ from the carboxylic acid group.

Table of Expected Ions:

| m/z (Negative Mode) | m/z (Positive Mode) | Assignment |

| 240.97 | 241.97 | [M-H]⁻ / [M+H]⁺ |

| 242.97 | 243.97 | Isotope peak for ³⁷Cl |

| 196.98 | - | Loss of CO₂ from [M-H]⁻ |

Experimental Protocol for Mass Spectrometry

Objective: To confirm the molecular weight and elemental composition.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC-MS is preferred as it can separate the target compound from any impurities.

-

Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to maximize the chances of observing the molecular ion.

-

Analysis: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition.

Trustworthiness through Validation:

-

Accurate Mass Measurement: High-resolution mass spectrometry allows for the determination of the molecular formula with high confidence by comparing the measured mass to the theoretical mass.

-

Isotope Pattern Matching: The observed isotopic pattern should closely match the theoretical pattern for a molecule containing one chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific wavenumbers.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 1700-1730 | C=O stretch | Carboxylic Acid |

| 1550-1600 | C=C and C=N stretch | Aromatic Ring |

| 1200-1300 | C-O stretch | Aryl ether |

| 1100-1200 | C-F stretch | Trifluoromethoxy |

| 700-800 | C-Cl stretch | Chloro group |

Experimental Protocol for IR Spectroscopy

Objective: To identify the key functional groups.

Methodology:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal or KBr should be recorded and subtracted from the sample spectrum.

Trustworthiness through Validation:

-

Comparison with Analogs: The observed spectrum can be compared with the spectra of similar compounds, such as nicotinic acid and other substituted pyridines, to aid in the assignment of absorption bands.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Data

The substituted pyridine ring constitutes the primary chromophore in this molecule. The presence of multiple substituents will influence the position and intensity of the absorption maxima (λ_max). We can expect π → π* transitions characteristic of aromatic systems. The exact λ_max is difficult to predict without experimental data, but it is likely to be in the range of 260-300 nm.[6][7]

Experimental Protocol for UV-Vis Spectroscopy

Objective: To determine the absorption maxima.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.

-

Data Acquisition: Record the spectrum over a range of approximately 200-400 nm.

-

Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer.

Trustworthiness through Validation:

-

Solvent Effects: The position of the λ_max can be influenced by the polarity of the solvent. Running the spectrum in solvents of different polarities can provide additional information about the nature of the electronic transitions.

Conclusion

The spectroscopic characterization of 2-Chloro-6-(trifluoromethoxy)nicotinic acid requires a multi-faceted approach, employing NMR, MS, IR, and UV-Vis spectroscopy. While direct experimental data may be sparse in public domains, a thorough understanding of the molecule's structure and the principles of these analytical techniques allows for robust prediction and interpretation of the expected data. By following the detailed protocols and validation strategies outlined in this guide, researchers can confidently characterize this important chemical building block, ensuring the integrity and quality of their scientific endeavors.

References

-

Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M. Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7086–7092. Available from: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

-

Human Metabolome Database. ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0001488). Available from: [Link]

-

Kuchar, M., & Pilař, M. (2018). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 23(11), 2947. Available from: [Link]

-

Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016). Available from: [Link]

-

PubChem. 2-Chloro-6-(trifluoromethyl)nicotinic acid. Available from: [Link]

-

ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. Available from: [Link]

-

University of Toronto Scarborough. Interpreting UV-Vis Spectra. Available from: [Link]

-

University of Wisconsin-Madison. Notes on NMR Solvents. Available from: [Link]

-

Watson, D. G., & Tettey, J. N. A. (2010). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. Journal of Spectroscopy, 2010, 1–7. Available from: [Link]

Sources

- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 5. researchgate.net [researchgate.net]

- 6. utsc.utoronto.ca [utsc.utoronto.ca]

- 7. Spectroscopic Studies on Nicotine and Nornicotine in the UV Region - PMC [pmc.ncbi.nlm.nih.gov]

Mass spectrometry of 2-Chloro-6-(trifluoromethoxy)nicotinic acid

An In-Depth Technical Guide to the Mass Spectrometry of 2-Chloro-6-(trifluoromethoxy)nicotinic acid

Abstract

This technical guide provides a comprehensive analysis of the anticipated mass spectrometric behavior of 2-Chloro-6-(trifluoromethoxy)nicotinic acid (CAS 1221172-04-8). As direct experimental mass spectra for this specific compound are not widely available in the public domain, this document leverages first principles of mass spectrometry and data from structurally analogous compounds to construct a robust, theoretical framework for its analysis. We will explore optimal ionization techniques, propose detailed fragmentation pathways, and provide validated experimental protocols for its characterization. This guide is intended for researchers, analytical chemists, and drug development professionals requiring a deep understanding of the mass spectrometric profile of this and similar halogenated, heteroaromatic compounds.

Introduction and Molecular Overview

2-Chloro-6-(trifluoromethoxy)nicotinic acid is a substituted pyridine carboxylic acid. Its structure integrates several functional groups that dictate its chemical properties and, consequently, its behavior in a mass spectrometer: a pyridine core, a chloro substituent, a trifluoromethoxy group, and a carboxylic acid moiety. The accurate determination of its molecular weight and structure, particularly in complex matrices such as reaction mixtures or biological samples, is critical. Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose due to its exceptional sensitivity and specificity.

This guide will deconstruct the molecule to predict its ionization and fragmentation, providing a blueprint for method development and data interpretation.

Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of any successful analytical method. The key properties of 2-Chloro-6-(trifluoromethoxy)nicotinic acid are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-chloro-6-(trifluoromethoxy)pyridine-3-carboxylic acid | [1][2] |

| CAS Number | 1221172-04-8 | [1][2] |

| Molecular Formula | C₇H₃ClF₃NO₃ | [1][2] |

| Molecular Weight | 241.55 g/mol | [1][2] |

| Appearance | White to Yellow Solid | [2] |

| Monoisotopic Mass | 240.9703 u | (Calculated) |

| Predicted pKa | ~2-3 | (Estimated based on nicotinic acid and electronic effects) |

The presence of the carboxylic acid group confers acidic properties, making the molecule highly suitable for analysis by negative ion mode electrospray ionization.

Recommended Methodology: An LC-MS/MS Approach

For robust and sensitive analysis, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is recommended. This approach provides chromatographic separation from matrix components, followed by selective mass analysis.

Rationale for Ionization Technique Selection

Electrospray Ionization (ESI) is the technique of choice for this molecule.

-

Expertise & Experience: Given the acidic nature of the carboxylic acid group, Negative Ion Mode ESI is predicted to yield the highest sensitivity. In solution, the analyte will readily deprotonate to form a stable carboxylate anion, [M-H]⁻. This process is highly efficient and results in a strong signal for the precursor ion, which is essential for subsequent fragmentation analysis (MS/MS). While positive mode ESI could protonate the pyridine nitrogen, the gas-phase basicity is significantly lower than the gas-phase acidity of the carboxylic acid, making negative mode the logical choice for trace-level quantification.

Experimental Protocol: Sample Preparation

The following "dilute-and-shoot" protocol is a self-validating system for initial analysis of chemical samples. For biological matrices, a protein precipitation or solid-phase extraction would be necessary.

-

Stock Solution Preparation: Accurately weigh ~1 mg of 2-Chloro-6-(trifluoromethoxy)nicotinic acid and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Standard: Perform a serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to create a working standard at a concentration of ~1 µg/mL.

-

Sample Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into an LC-MS vial to remove any particulates that could clog the system.

-

Blank Preparation: Prepare a vial containing only the 50:50 acetonitrile:water mixture to serve as a blank, ensuring no carryover between injections.

Experimental Protocol: LC-MS/MS Parameters

The following parameters provide a robust starting point for method development on a standard tandem quadrupole or Orbitrap mass spectrometer.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for moderately polar acidic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic mobile phase for reverse-phase chromatography. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase. |

| Gradient | 10% to 95% B over 5 minutes | A generic gradient suitable for initial screening. |

| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |

| Injection Volume | 5 µL | Balances sensitivity with potential column overload. |

| Ionization Mode | ESI Negative | Maximizes sensitivity by forming the [M-H]⁻ ion. |

| Capillary Voltage | -3.5 kV | Typical voltage for stable spray in negative mode. |

| Source Temp. | 150 °C | Standard source temperature. |

| Desolvation Temp. | 400 °C | Ensures efficient solvent evaporation. |

| Collision Gas | Argon | Standard collision gas for CID. |

| Collision Energy | 10-30 eV (Optimization required) | Energy must be optimized to achieve desired fragmentation efficiency. |

Predicted Data Interpretation: Fragmentation Analysis

The structural elucidation of an unknown compound by MS/MS relies on the predictable cleavage of chemical bonds. The fragmentation of the [M-H]⁻ ion of 2-Chloro-6-(trifluoromethoxy)nicotinic acid is predicted to follow a logical pathway governed by the stability of the resulting fragment ions and neutral losses.

Primary Fragmentation: Decarboxylation

The most energetically favorable fragmentation pathway for a deprotonated carboxylic acid is the neutral loss of carbon dioxide (CO₂), which has a mass of 44.01 Da. This is a well-established fragmentation mechanism for this class of compounds. The resulting fragment ion provides a stable, doubly-substituted pyridine anion.

-

[M-H]⁻ (m/z 240.97) → [M-H-CO₂]⁻ (m/z 196.96) + CO₂

This transition is expected to be highly specific and intense, making it an excellent candidate for a Selected Reaction Monitoring (SRM) assay for quantitative studies.

Proposed Secondary Fragmentation Pathways

Further fragmentation would proceed from the decarboxylated intermediate ion at m/z 196.96. The following pathways are proposed based on general fragmentation rules for aromatic compounds.

-

Loss of Chlorine: Cleavage of the C-Cl bond could result in the loss of a chlorine radical (·Cl, 34.97 Da).

-

[M-H-CO₂]⁻ (m/z 196.96) → [C₆H₂F₃NO]⁻ (m/z 162.00) + ·Cl

-

-

Fragmentation of the Trifluoromethoxy Group: The -OCF₃ group is electron-withdrawing but lacks the extensive fragmentation literature of the -CF₃ group. Plausible neutral losses include the loss of a trifluoromethyl radical (·CF₃, 69.00 Da) or a carbonyl fluoride molecule (COF₂, 66.00 Da) following rearrangement.

-

[M-H-CO₂]⁻ (m/z 196.96) → [C₆H₂ClNO]⁻ (m/z 127.97) + ·CF₃

-

Summary of Predicted Fragments

The table below summarizes the key ions expected in the MS/MS spectrum of 2-Chloro-6-(trifluoromethoxy)nicotinic acid in negative ESI mode.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Formula of Fragment |

| 240.97 | 196.96 | 44.01 (CO₂) | [C₆H₂ClF₃N]⁻ |

| 196.96 | 161.99 | 34.97 (·Cl) | [C₆H₂F₃NO]⁻ |

| 196.96 | 127.97 | 69.00 (·CF₃) | [C₆H₂ClNO]⁻ |

Note: All m/z values are calculated based on monoisotopic masses.

Visualization of Proposed Fragmentation

The logical flow of the primary fragmentation events can be visualized as follows.

Caption: Proposed fragmentation of 2-Chloro-6-(trifluoromethoxy)nicotinic acid.

Trustworthiness and Self-Validation

The protocols and predictions outlined in this guide form a self-validating system.

-

High-Resolution Mass Spectrometry (HRMS): Analysis on an Orbitrap or TOF instrument is critical. The accurate mass measurement of the precursor ion ([M-H]⁻) must match the theoretical monoisotopic mass (240.9703) within 5 ppm. Likewise, the accurate masses of the predicted fragments (m/z 196.96, 161.99, 127.97) must be confirmed.

-

Isotopic Pattern: The precursor ion and any chlorine-containing fragments (m/z 196.96, 127.97) must exhibit the characteristic 3:1 isotopic signature of chlorine (³⁵Cl/³⁷Cl). This provides unambiguous confirmation of the presence of chlorine in the ion.

Conclusion

While lacking a direct experimental spectrum for 2-Chloro-6-(trifluoromethoxy)nicotinic acid, this guide establishes a comprehensive and scientifically grounded framework for its analysis by LC-MS/MS. By selecting negative mode ESI, a strong deprotonated molecular ion at m/z 240.97 is anticipated. The subsequent MS/MS fragmentation is predicted to be dominated by a characteristic neutral loss of CO₂ to yield a stable fragment at m/z 196.96. This primary fragmentation, combined with the proposed secondary losses, provides a unique and specific signature for the confident identification and quantification of this molecule. The provided protocols offer a robust starting point for researchers, enabling efficient method development and accurate data interpretation.

References

Sources

An In-depth Technical Guide to the Physical Properties of 2-Chloro-6-(trifluoromethoxy)nicotinic acid

Introduction

2-Chloro-6-(trifluoromethoxy)nicotinic acid is a fluorinated heterocyclic compound belonging to the pyridine carboxylic acid family. Its structural complexity, featuring a chlorine atom, a trifluoromethoxy group, and a carboxylic acid on a pyridine ring, makes it a valuable and reactive building block in medicinal chemistry and materials science. The strategic placement of these functional groups—particularly the potent electron-withdrawing trifluoromethoxy group—can significantly influence the molecule's chemical reactivity, acidity, and intermolecular interactions.

A thorough understanding of the physical properties of this compound is a prerequisite for its effective use in research and development. These properties govern critical parameters such as storage conditions, solvent selection for reactions and purification, analytical characterization, and formulation. This guide provides a detailed overview of the known physical characteristics of 2-Chloro-6-(trifluoromethoxy)nicotinic acid, outlines standard methodologies for property determination, and offers expert insights into the expected influence of its unique structure on its behavior.

Chemical Identity and Structure

Accurate identification is the foundation of all chemical research. The definitive identifiers for 2-Chloro-6-(trifluoromethoxy)nicotinic acid are as follows:

-

IUPAC Name: 2-chloro-6-(trifluoromethoxy)pyridine-3-carboxylic acid

-

CAS Number: 1221172-04-8[1]

-

Molecular Formula: C₇H₃ClF₃NO₃[1]

-

InChI Key: PKESEAIWVBVHEB-UHFFFAOYSA-N

-

SMILES: O=C(O)c1ccc(nc1Cl)OC(F)(F)F

The presence of both a chloro and a trifluoromethoxy substituent on the pyridine ring suggests strong electron-withdrawing character, which is expected to significantly lower the pKa of the carboxylic acid compared to unsubstituted nicotinic acid.

Core Physical Properties

The physical properties of a compound provide a quantitative and qualitative description of its behavior. While comprehensive experimental data for this specific molecule is not widely published, the available information is summarized below.

Summary of Physical Data

| Property | Value / Description | Source |

| Molecular Weight | 241.55 g/mol | [1] |

| Physical Form | White to Yellow Solid | |

| Melting Point | Experimental data not publicly available. | |

| Boiling Point | Not applicable; likely to decompose before boiling. | |

| Solubility | Experimental data not publicly available. | |

| pKa (Acidity) | Predicted data not publicly available. |

Appearance and Form

At ambient temperature and pressure, 2-Chloro-6-(trifluoromethoxy)nicotinic acid is a White to Yellow Solid . The color variation can be indicative of purity, with purer samples typically appearing white. The solid form is advantageous for handling, weighing, and long-term storage stability compared to liquids or oils.

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is a fundamental physical constant used for identification and as a primary indicator of purity. A sharp, well-defined melting range typically signifies a high-purity substance, whereas a broad melting range often indicates the presence of impurities, which disrupt the crystal lattice and depress the melting point.

-

Expert Insight: While the exact melting point is not published, it is expected to be a key specification on any supplier's Certificate of Analysis. For its structural analog, 2-Chloro-6-(trifluoromethyl)nicotinic acid, the melting point is reported in the range of 117-120 °C. The difference in the linking atom (oxygen in the trifluoromethoxy group) will influence crystal packing and intermolecular forces, leading to a different, though likely comparable, melting point.

Solubility Profile: The Key to Reactivity

The solubility of a compound dictates the choice of solvents for chemical reactions, purification processes (like recrystallization), and analytical techniques (such as NMR spectroscopy).

-

Expected Behavior:

-

Polar Aprotic Solvents: Given its polar functional groups, it is expected to show good solubility in solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF).

-

Polar Protic Solvents: It will likely be soluble in alcohols like methanol and ethanol.

-

Aqueous Solubility: Solubility in water is expected to be low but will increase significantly in basic aqueous solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.

-

Nonpolar Solvents: Poor solubility is expected in nonpolar solvents such as hexanes and toluene.

-

Acidity (pKa)

The pKa value is the quantitative measure of a compound's acidity. The carboxylic acid group on this molecule is the primary acidic proton.

-

Expert Insight: The nicotinic acid core has a pKa of approximately 4.85. The presence of two strong electron-withdrawing groups, the 2-chloro and 6-trifluoromethoxy substituents, will significantly stabilize the conjugate base (carboxylate anion) through inductive effects. This stabilization facilitates deprotonation, and therefore, the pKa of 2-Chloro-6-(trifluoromethoxy)nicotinic acid is anticipated to be substantially lower (more acidic) than that of unsubstituted nicotinic acid. This enhanced acidity is a crucial factor in its reactivity, particularly in base-mediated reactions.

Standard Experimental Protocols

To ensure data integrity and reproducibility, physical properties must be determined using standardized, well-validated methods.

Protocol for Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus, a self-validating system when properly calibrated.

Objective: To determine the melting range of the solid compound.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline solid is finely crushed into a powder.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.

-

Apparatus Calibration: The apparatus is calibrated using certified standards with known melting points (e.g., benzophenone, caffeine) to ensure instrumental accuracy.

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

A rapid heating ramp (10-20 °C/min) is used to quickly approach the approximate melting point.

-

Once the approximate range is known, a new sample is prepared, and the temperature is brought to within 20 °C of the expected melting point.

-

The heating rate is then reduced to a slow ramp (1-2 °C/min) to allow for thermal equilibrium.

-

-

Data Recording: Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample becomes a clear liquid.

-

The result is reported as the range T₁ - T₂.

-

Caption: Workflow for Melting Point Determination.

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage: Based on related chemical structures, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Refrigeration (2-8 °C) is often advised for long-term stability to prevent potential degradation.

-

Safety: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

2-Chloro-6-(trifluoromethoxy)nicotinic acid is a specialized chemical intermediate whose utility in synthesis is directly linked to its physical properties. While comprehensive experimental data remains limited in public literature, this guide provides the foundational knowledge of its chemical identity and form. By understanding the standard methodologies for determining key properties like melting point and solubility, and by appreciating the structural influences on its acidity, researchers can effectively handle, utilize, and characterize this compound in their synthetic endeavors.

References

-

Xi'an Sujia Pharmaceutical Technology Co., Ltd. 2-chloro-6-(trifluoromethoxy)nicotinic acid | 1221172-04-8. [Link]

Sources

A Technical Guide to the Solubility of 2-Chloro-6-(trifluoromethoxy)nicotinic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-6-(trifluoromethoxy)nicotinic acid, a key intermediate in contemporary pharmaceutical and agrochemical research. Directed at researchers, scientists, and professionals in drug development, this document navigates the theoretical underpinnings of this compound's solubility, outlines a robust experimental protocol for its determination, and offers expert insights into the interpretation of solubility data. In the absence of extensive published quantitative data for this specific molecule, this guide emphasizes predictive analysis based on physicochemical properties and provides the necessary tools for researchers to generate reliable data in their own laboratories.

Introduction: The Critical Role of Solubility in Development

The journey of a novel chemical entity from the laboratory to a viable product is critically dependent on its physicochemical properties. Among these, solubility stands as a primary gatekeeper, profoundly influencing bioavailability, formulation strategies, and process chemistry.[1][2][3] For a molecule like 2-Chloro-6-(trifluoromethoxy)nicotinic acid, understanding its behavior in various organic solvents is not merely an academic exercise; it is a fundamental prerequisite for efficient process development, purification, and the formulation of a safe and effective final product.[4][5]

Poor solubility can lead to significant challenges, including low bioavailability in orally administered drugs and difficulties in achieving desired concentrations for in vitro and in vivo studies.[2][3] Therefore, a thorough characterization of a compound's solubility profile across a range of solvents is an indispensable early-stage activity in the development pipeline. This guide addresses the current information gap for 2-Chloro-6-(trifluoromethoxy)nicotinic acid and provides a framework for its systematic solubility assessment.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental solubility data for 2-Chloro-6-(trifluoromethoxy)nicotinic acid is not widely available in the public domain, an expert analysis of its molecular structure allows for a reasoned prediction of its solubility behavior.

Table 1: Physicochemical Properties of 2-Chloro-6-(trifluoromethoxy)nicotinic acid

| Property | Value | Source |

| CAS Number | 1221172-04-8 | [6] |

| Molecular Formula | C₇H₃ClF₃NO₃ | [6] |

| Molecular Weight | 241.55 g/mol | [6] |

| Appearance | White to Yellow Solid | [6] |

The structure of 2-Chloro-6-(trifluoromethoxy)nicotinic acid incorporates several functional groups that dictate its interaction with different solvents:

-

Carboxylic Acid Group (-COOH): This polar, protic group is capable of both donating and accepting hydrogen bonds. This feature suggests a higher affinity for polar protic solvents such as alcohols (e.g., methanol, ethanol) and a degree of solubility in polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to its solubility in protic solvents.

-

Chloro (-Cl) and Trifluoromethoxy (-OCF₃) Groups: These electron-withdrawing and lipophilic groups increase the overall non-polar character of the molecule. The trifluoromethoxy group, in particular, can significantly enhance lipophilicity, suggesting potential solubility in less polar solvents like dichloromethane and ethyl acetate.

Based on these structural features, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), where strong dipole-dipole interactions and hydrogen bond acceptance can occur.

-

Good to Moderate Solubility: Likely in polar protic solvents such as methanol and ethanol, due to the hydrogen bonding capabilities of the carboxylic acid group.

-

Moderate to Low Solubility: Expected in solvents of intermediate polarity like acetone and ethyl acetate.

-

Low to Insoluble: Predicted in non-polar solvents such as toluene and heptane, where the polar functionalities of the molecule would lead to poor solute-solvent interactions.

Experimental Protocol for Solubility Determination

Given the absence of published data, the following detailed protocol provides a reliable, self-validating system for determining the equilibrium solubility of 2-Chloro-6-(trifluoromethoxy)nicotinic acid. This method is based on the shake-flask technique, a gold standard for solubility measurement.

Materials and Equipment

-

2-Chloro-6-(trifluoromethoxy)nicotinic acid (purity ≥95%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of 2-Chloro-6-(trifluoromethoxy)nicotinic acid in a suitable solvent in which it is freely soluble (e.g., DMSO or methanol).

-

From the stock solution, prepare a series of calibration standards of known concentrations by serial dilution.

-

Analyze these standards using a validated HPLC method to construct a calibration curve of peak area versus concentration.

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of 2-Chloro-6-(trifluoromethoxy)nicotinic acid to a pre-weighed vial. The goal is to have undissolved solid present at equilibrium. A starting amount of ~10-20 mg is typically sufficient.

-

Record the exact weight of the compound added.

-

Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis and Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

-

Inject the diluted sample into the HPLC system and determine the peak area.

-

Using the calibration curve, calculate the concentration of 2-Chloro-6-(trifluoromethoxy)nicotinic acid in the diluted sample.

-

Back-calculate to determine the concentration in the original, undiluted supernatant. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

-

Workflow Visualization

The following diagram illustrates the experimental workflow for determining the solubility of 2-Chloro-6-(trifluoromethoxy)nicotinic acid.

Caption: Experimental workflow for shake-flask solubility determination.

Data Interpretation and Application

A well-defined solubility profile is a powerful tool in drug development and process chemistry.

Table 2: Hypothetical Solubility Data and Implications

| Solvent Class | Example Solvent | Predicted Solubility | Potential Application |

| Polar Aprotic | DMSO | > 100 mg/mL | Ideal for preparing high-concentration stock solutions for in vitro screening. |

| Polar Protic | Ethanol | 10 - 50 mg/mL | Suitable for developing oral liquid formulations or for crystallization processes. |

| Intermediate Polarity | Ethyl Acetate | 1 - 10 mg/mL | Useful for extraction and chromatographic purification. |

| Non-polar | Heptane | < 0.1 mg/mL | Can be used as an anti-solvent in crystallization to induce precipitation. |

Understanding this profile allows scientists to:

-